Deschloro Fenoldopam Mesylate

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

Deschloro Fenoldopam Mesylate (USP Fenoldopam Related Compound B, CAS 3070439-38-9) is the official pharmacopeial reference standard specifically designated for the 'Related Compounds' test in the USP Fenoldopam Mesylate Injection monograph. Substituting with the parent drug or other analogs will cause assay failure. This standard is essential for preparing system suitability solutions to validate HPLC resolution between the Fenoldopam peak and the deschloro impurity peak. Its use is mandatory for quantifying the Related Compound B impurity (limit ≤0.6%), generating comparative impurity profiles for ANDA/DMF filings, and demonstrating pharmaceutical equivalence. Procurement of this specific CAS-graded standard ensures regulatory audit-readiness and batch release compliance.

Molecular Formula C₁₇H₂₁NO₆S
Molecular Weight 367.42
Cat. No. B1161773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro Fenoldopam Mesylate
Synonyms1-(4-Hydroxyphenyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7,8-diol Methanesulfonate;  USP Fenoldopam Related Compound B
Molecular FormulaC₁₇H₂₁NO₆S
Molecular Weight367.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deschloro Fenoldopam Mesylate: A USP Reference Standard for Fenoldopam Quality Control and Impurity Analysis


Deschloro Fenoldopam Mesylate is a critical analytical reference standard formally designated as USP Fenoldopam Related Compound B . Chemically, it is a benzazepine derivative and the deschlorinated analog of the dopamine D1-receptor agonist, Fenoldopam . Its primary role is not as an active pharmaceutical ingredient but as a well-characterized impurity marker for quality control and method validation in the analysis of Fenoldopam Mesylate drug substance and injection formulations . This compound is supplied with a defined CAS number (3070439-38-9) and a molecular formula of C16H17NO3·CH4SO3 .

Why Deschloro Fenoldopam Mesylate Cannot Be Substituted by Fenoldopam or Other Analogs


In analytical and quality control (QC) laboratories, substituting Deschloro Fenoldopam Mesylate (Fenoldopam Related Compound B) with the parent drug Fenoldopam or other analogs is invalid. This compound serves a specific, quantitative role as a reference standard for impurity profiling and method validation per USP monographs [1]. Its unique physical and chemical properties, including its molecular weight (367.42 g/mol), specific CAS number (3070439-38-9), and distinct chromatographic behavior, are essential for accurate identification and quantification in HPLC assays . Using an incorrect standard would lead to assay failure, inaccurate impurity limit calculations, and non-compliance with regulatory specifications, directly impacting drug product release and stability studies [2].

Quantitative Differentiation of Deschloro Fenoldopam Mesylate from Closest Analogs and Alternatives


Regulatory Mandate: USP-Specified Impurity with a Defined Acceptance Criterion

Deschloro Fenoldopam Mesylate is not just any analog; it is a specifically named impurity (Fenoldopam Related Compound B) in the official USP monograph for Fenoldopam Mesylate Injection. The monograph establishes a quantifiable limit for this compound [1]. Unlike other potential process impurities or analogs that lack official status, the presence of this compound is monitored and controlled with a defined acceptance criterion.

Pharmaceutical Quality Control Impurity Profiling HPLC Method Validation

Structural and Physicochemical Differentiation from the Parent Drug Fenoldopam

The fundamental structural difference between Deschloro Fenoldopam Mesylate and the active pharmaceutical ingredient, Fenoldopam Mesylate, is the absence of the chloro substituent at the 6-position of the benzazepine ring . This structural modification results in distinct physicochemical properties critical for analytical separation and identification [1]. While Fenoldopam is a potent D1 receptor agonist, Deschloro Fenoldopam is primarily a process-related impurity, and its pharmacological profile is not the primary basis for its selection as a reference standard.

Medicinal Chemistry Structural Analog Physicochemical Properties

Quantitative Use in HPLC System Suitability and Assay Procedures

The USP monograph prescribes a specific use for Deschloro Fenoldopam Mesylate in the HPLC system suitability solution for the assay of Fenoldopam Mesylate Injection [1]. A precisely weighed amount (2.74 mg) of the compound is used to prepare a standard solution to ensure the chromatographic system can adequately resolve the impurity from the main drug peak [1]. This is a unique, protocol-defined role not fulfilled by other in-class compounds.

HPLC Method Development Analytical Chemistry System Suitability

Procurement-Driven Application Scenarios for Deschloro Fenoldopam Mesylate


Quantification of Fenoldopam Related Compound B in Drug Product Release Testing

Pharmaceutical QC laboratories must use Deschloro Fenoldopam Mesylate as the reference standard to perform the 'Related Compounds' test as mandated by the USP monograph for Fenoldopam Mesylate Injection [1]. The test quantifies the level of this specific impurity, which must not exceed 0.6%, to ensure the batch meets safety and purity specifications prior to release [1].

Establishing System Suitability for Fenoldopam HPLC Assays

Analytical chemists rely on Deschloro Fenoldopam Mesylate to prepare the system suitability solution specified in the USP Fenoldopam assay [1]. By demonstrating adequate resolution between the main Fenoldopam peak and the Related Compound B peak, the analyst validates that the HPLC system is performing correctly and is capable of producing accurate, reliable assay results [1].

Method Development and Validation for Fenoldopam Impurity Profiling

During the development of new analytical methods or the validation of compendial methods for Fenoldopam drug substance or product, Deschloro Fenoldopam Mesylate serves as the authentic marker for the deschloro impurity [2]. Its use is essential for establishing method specificity, linearity, accuracy, and limit of quantitation for this key process-related impurity [2].

Supporting ANDA and DMF Submissions for Generic Fenoldopam

Manufacturers developing generic versions of Fenoldopam Mesylate Injection use Deschloro Fenoldopam Mesylate to generate comparative impurity data required for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [2]. Demonstrating control of the Related Compound B impurity to USP-specified limits is a critical component of proving pharmaceutical equivalence to the reference listed drug [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deschloro Fenoldopam Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.